Stereochemical Identity to the Pharmacologically Active Enantiomer
The (3R,5S) configuration of this deuterated standard corresponds to the (+)-3R,5S enantiomer of fluvastatin, which exhibits approximately 30-fold stronger inhibition of HMG-CoA reductase than its (-)-3S,5R counterpart [1]. The opposite enantiomer (3S,5R)-fluvastatin-d7 is also synthesized [2], but only the (3R,5S) form matches the therapeutically active species.
| Evidence Dimension | Enantiomer-specific HMG-CoA reductase inhibitory activity |
|---|---|
| Target Compound Data | (+)-3R,5S-fluvastatin: 30-fold more potent than (-)-3S,5R-fluvastatin |
| Comparator Or Baseline | (-)-3S,5R-fluvastatin: baseline activity |
| Quantified Difference | ~30-fold higher potency for the 3R,5S enantiomer |
| Conditions | In vitro HMG-CoA reductase assay; also confirmed in human plasma chiral LC‑MS/MS studies |
Why This Matters
Only a standard with the (3R,5S) configuration can serve as an authentic surrogate for the active enantiomer in enantioselective pharmacokinetic and pharmacodynamic investigations.
- [1] Suzumura K, et al. In vitro inhibitory effects of the optical isomers and metabolites of fluvastatin on copper ion-induced LDL oxidation. Biol Pharm Bull. 1999 Sep;22(9):971-4. View Source
- [2] Synthesis of deuterium-labeled (3R, 5S)-fluvastatin and (3S, 5R)-fluvastatin. Journal of Radioanalytical and Nuclear Chemistry, 2019, 319, 263–269. View Source
